
Clorhidrato de magnoflorina
Descripción general
Descripción
Magnoflorine chloride, also known as Magnoflorine chloride, is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
The exact mass of the compound Magnoflorine chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnoflorine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnoflorine chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento antiinflamatorio y de alergias
Se ha descubierto que el clorhidrato de magnoflorina tiene aplicaciones potenciales en el tratamiento de afecciones inflamatorias y alergias . Sus propiedades antiinflamatorias podrían convertirlo en un componente valioso en el desarrollo de nuevos medicamentos para estas afecciones.
Manejo de la hipertensión
La investigación ha indicado que el this compound puede ser útil en el manejo de la hipertensión . Esto podría abrir nuevas vías para el tratamiento de la presión arterial alta.
Tratamiento de la osteoporosis
El this compound se ha mencionado en publicaciones científicas por su posible aplicación en el tratamiento de la osteoporosis . Esto sugiere que podría desempeñar un papel en las futuras terapias para la osteoporosis.
Aplicaciones antimicrobianas
Se ha descubierto que el this compound tiene propiedades antimicrobianas potenciales, lo que lo hace útil en el tratamiento de infecciones bacterianas, virales y fúngicas . Esta actividad antimicrobiana de amplio espectro podría convertirlo en una herramienta valiosa para combatir varios tipos de infecciones.
Tratamiento de enfermedades de la civilización
El this compound se ha asociado con el tratamiento de varias enfermedades de la civilización como el cáncer, la obesidad, la diabetes, la demencia y la depresión
Mecanismo De Acción
Target of Action
Magnoflorine chloride, a quaternary aporphine alkaloid, is known to interact with several targets. It has been reported to have a significant effect on alpha-glucosidase , an enzyme required for normal cell wall composition and virulence of Candida albicans . It also interacts with ionic currents and action potentials in ventricular cardiomyocytes .
Mode of Action
Magnoflorine chloride’s interaction with its targets leads to various changes. For instance, it inhibits alpha-glucosidase activity, which is crucial for the normal cell wall composition and virulence of Candida albicans . In ventricular cardiomyocytes, it has been shown to prolong APD75 (action potential duration measured at 75% repolarization), although the effect was weaker than that caused by other compounds .
Biochemical Pathways
It is known to influence thealpha-glucosidase pathway and the ionic currents and action potentials in ventricular cardiomyocytes . These interactions can lead to downstream effects such as changes in cell wall composition and virulence in Candida albicans, and modulation of action potentials in cardiomyocytes .
Pharmacokinetics
Pharmacokinetic studies have shown that magnoflorine chloride has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of magnoflorine chloride and increase its bioavailability .
Result of Action
The action of magnoflorine chloride leads to several molecular and cellular effects. It has been reported to have a triglycerides reducing effect in a dose-dependent manner . It also inhibits alpha-glucosidase activity and reduces the formation of Candida albicans biofilm . In ventricular cardiomyocytes, it prolongs the action potential duration .
Action Environment
The action, efficacy, and stability of magnoflorine chloride can be influenced by various environmental factors. For instance, the presence of other compounds in herbal medicines can affect its absorption and elimination rates, thereby influencing its bioavailability . .
Análisis Bioquímico
Biochemical Properties
Magnoflorine chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce the formation of C. albicans biofilm .
Cellular Effects
Magnoflorine chloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Magnoflorine chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Magnoflorine chloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Subcellular Localization
The information provided is based on the current understanding and available resources .
Propiedades
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJLBTYWBXDBP-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6681-18-1 | |
| Record name | Magnoflorine, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thalictrine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnoflorine, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been associated with Magnoflorine chloride?
A1: Magnoflorine chloride (MAG) has been shown to exhibit anti-inflammatory effects. Research suggests that it achieves this by interacting with prostaglandin-endoperoxide synthase 2 (PTGS2) []. Additionally, studies indicate that MAG can influence ion channels in cardiomyocytes, specifically IK1 and ICa-L, highlighting its potential in cardiovascular disease research [].
Q2: Where has Magnoflorine chloride been found in nature?
A2: Magnoflorine chloride has been identified in the root extract of the European plant Aristolochia baetica L., alongside other compounds like aristolochic acids and aristolactams []. It is also found in Zanthoxylum nitidum (Roxb.) DC., a traditional Chinese medicinal plant [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)



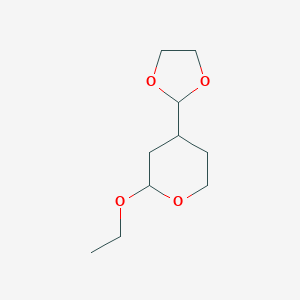
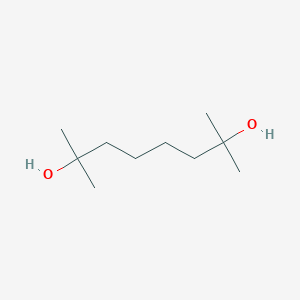
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
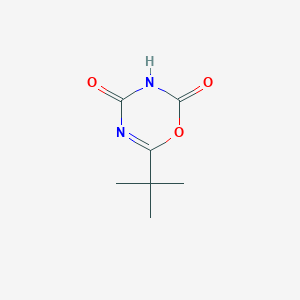
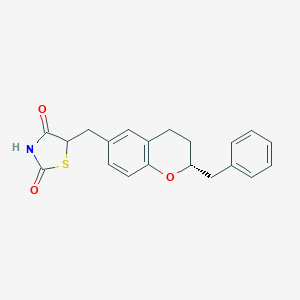
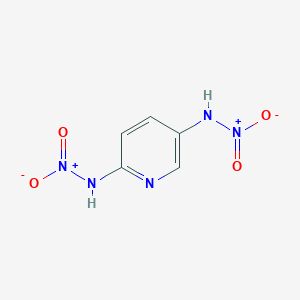
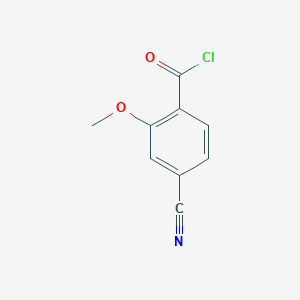
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
